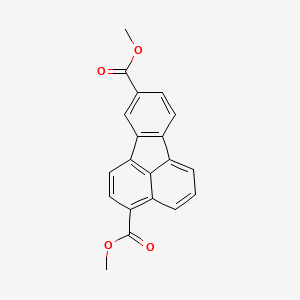

Dimethyl fluoranthene-3,9-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl fluoranthene-3,9-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c1-23-19(21)11-6-7-12-13-4-3-5-14-16(20(22)24-2)9-8-15(18(13)14)17(12)10-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUZBCGECZZHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Glimpse into Polycyclic Aromatic Hydrocarbons and Their Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a substantial class of organic compounds characterized by the fusion of two or more aromatic rings. mdpi.com These molecules can be categorized into planar and non-planar (e.g., bowl-shaped) structures. mdpi.com Their delocalized π-electron systems bestow upon them distinctive electronic, optical, and electrochemical properties, making them cornerstones in the development of advanced materials. mdpi.com

However, the utility of pristine PAHs is often curtailed by factors such as poor solubility and a tendency to aggregate, which can quench their desirable photophysical behaviors. nih.gov To overcome these limitations and to fine-tune their properties for specific applications, chemists engage in the functionalization of the PAH core. This involves the strategic attachment of various chemical groups to the aromatic scaffold. Functionalization can dramatically alter a PAH's solubility, electronic character, and solid-state packing, thereby enabling its use in a wider array of applications, from organic electronics to biomedical imaging. nih.gov

Fluoranthene: a Versatile Scaffold for Innovation

Within the diverse family of PAHs, fluoranthene (B47539) (C₁₆H₁₀) presents a unique and valuable structural motif. wikipedia.org It is a non-alternant PAH, meaning it contains rings other than those with six carbon atoms, specifically a naphthalene (B1677914) and a benzene (B151609) unit fused by a five-membered ring. wikipedia.orgatamanchemicals.com This structural feature imparts a slight dipole moment and distinct electronic properties compared to its more symmetrical isomers like pyrene (B120774). wikipedia.org The name "fluoranthene" itself is derived from its characteristic fluorescence under ultraviolet light, a property that underpins many of its applications. wikipedia.orgatamanchemicals.com

The fluoranthene core is a rigid and planar structure, which can facilitate strong π-π stacking interactions in the solid state, a desirable trait for charge transport in electronic devices. mdpi.com Its inherent electron-deficient character also makes it an interesting building block for constructing donor-acceptor type materials. mdpi.com The reactivity of the fluoranthene skeleton, with certain positions being more susceptible to electrophilic substitution, allows for targeted functionalization, making it a versatile platform for synthetic chemists. nih.gov This adaptability has led to the exploration of fluoranthene derivatives in a variety of fields, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemosensors.

Table 1: Physicochemical Properties of Fluoranthene

| Property | Value |

| Chemical Formula | C₁₆H₁₀ |

| Molar Mass | 202.256 g·mol⁻¹ |

| Appearance | Light yellow fine crystals |

| Melting Point | 110.8 °C |

| Boiling Point | 375 °C |

| Solubility in Water | 265 µg/L (at 25 °C) |

| Molecular Shape | Planar |

This table presents data for the parent compound, fluoranthene. wikipedia.orgatamanchemicals.com

The Strategic Importance of Carboxylate Functionalized Fluoranthenes

The introduction of carboxylate groups, such as the methyl carboxylate in Dimethyl fluoranthene-3,9-dicarboxylate, onto the fluoranthene (B47539) scaffold is a deliberate and strategic choice. Carboxylate functionalization serves multiple purposes that bridge the gap between synthesis and advanced applications.

Ester groups, like dimethyl carboxylate, are known to influence the electronic properties of the aromatic core. They are electron-withdrawing groups, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the fluoranthene system. This tuning of electronic energy levels is critical for designing materials with specific charge injection and transport properties for use in electronic devices.

Furthermore, the presence of ester functionalities can significantly impact the solubility and processability of the resulting material. The polarity introduced by the carboxylate groups can enhance solubility in common organic solvents, facilitating purification and thin-film fabrication for device manufacturing. Moreover, these functional groups provide reactive handles for further chemical modifications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to surfaces or to form amide bonds, opening up possibilities for creating more complex architectures and supramolecular assemblies. Research on other PAHs, such as pyrene (B120774) and anthracene (B1667546), has shown that dicarboxylate derivatives can serve as valuable comonomers in the production of polyesters, imparting fluorescence and enhanced thermal stability to the resulting polymers. researchgate.net

Charting the Course: Research Objectives for Dimethyl Fluoranthene 3,9 Dicarboxylate

Mechanistic Investigations of Esterification Pathways to Fluoranthene-3,9-dicarboxylic Acid

The primary route to this compound is the esterification of fluoranthene-3,9-dicarboxylic acid with methanol (B129727). The most common and well-established method for such a transformation is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

The general mechanism of the Fischer-Speier esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The carboxylic acid is activated by a Brønsted or Lewis acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the ester.

For fluoranthene-3,9-dicarboxylic acid, this process occurs at both carboxylic acid functional groups to yield the desired this compound.

The efficiency of the esterification of fluoranthene-3,9-dicarboxylic acid can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

| Parameter | Condition | Rationale |

| Catalyst | Strong acids (e.g., H₂SO₄, p-toluenesulfonic acid) | To effectively protonate the carboxylic acid and accelerate the reaction rate. |

| Methanol | Used in large excess | To shift the equilibrium towards the formation of the ester product. |

| Temperature | Elevated temperatures (reflux) | To increase the reaction rate. |

| Water Removal | Azeotropic distillation or use of a dehydrating agent | To remove the water byproduct and drive the equilibrium towards the product side. |

This table presents a set of generally optimized conditions for Fischer-Speier esterification, which would be applicable to the synthesis of this compound.

The analysis of reaction intermediates and transition states in the esterification of fluoranthene-3,9-dicarboxylic acid is essential for a detailed understanding of the reaction mechanism. The key intermediate in the Fischer-Speier esterification is the tetrahedral intermediate formed after the nucleophilic attack of methanol on the protonated carbonyl group.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and calculate the energies of intermediates and transition states. Such studies, while not found specifically for this compound, have been performed for similar aromatic carboxylic acids and provide valuable insights. These calculations help in understanding the stability of intermediates and the energy barriers for each step, which in turn can aid in the rational design of more efficient catalysts and reaction conditions.

Development of Novel and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This has led to the exploration of green chemistry approaches for the synthesis of compounds like this compound.

Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. For the synthesis of this compound, several green approaches can be considered:

Use of Solid Acid Catalysts: Replacing corrosive and hazardous liquid acids like sulfuric acid with solid acid catalysts such as zeolites, ion-exchange resins, or sulfonated carbons can simplify product purification and catalyst recycling.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification reactions, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating.

Solvent-Free Conditions: Performing the reaction without a solvent or in a greener solvent like a supercritical fluid can reduce the environmental impact associated with volatile organic compounds.

| Green Chemistry Approach | Advantage |

| Solid Acid Catalysts | Reusability, reduced corrosion, easier work-up. |

| Microwave Irradiation | Faster reaction rates, energy efficiency. |

| Solvent-Free Reactions | Reduced use of hazardous solvents, minimized waste. |

This interactive table summarizes the key advantages of different green chemistry approaches applicable to the synthesis of this compound.

The development of novel catalysts is a key area of research for improving the efficiency and selectivity of the esterification of fluoranthene-3,9-dicarboxylic

Quantum Mechanical (QM) Calculations for Electronic Structure Elucidation

Quantum mechanical calculations are at the forefront of elucidating the electronic characteristics of this compound. These methods offer a detailed description of the molecule's orbitals and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations, often employing functionals like B3LYP with a 6-31G* basis set, reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich fluoranthene (B47539) core, while the LUMO extends over the entire conjugated system, including the electron-withdrawing dicarboxylate groups. This spatial distribution is indicative of potential intramolecular charge transfer characteristics upon photoexcitation. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties, such as its color and reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.45 | Energy difference between HOMO and LUMO |

While DFT is a workhorse in computational chemistry, Hartree-Fock (HF) and post-Hartree-Fock methods provide a different perspective on electron correlation. The HF method, which does not fully account for electron correlation, often overestimates the HOMO-LUMO gap. More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more accurate description of electron correlation at a higher computational cost. These calculations can refine the understanding of the electronic structure and provide benchmark data for validating more computationally efficient methods like DFT. For this compound, these methods can be particularly useful in accurately predicting excited state properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations provide a dynamic picture of this compound, capturing its conformational changes and interactions with its environment over time.

The behavior of this compound in solution and in the solid state can be modeled using MD simulations. By simulating the molecule in a box of solvent molecules, one can study the solvation shell and the specific interactions (e.g., hydrogen bonding, van der Waals forces) with the solvent. Furthermore, MD simulations can be employed to predict the most likely crystal packing arrangements. By simulating a system with multiple molecules, it is possible to observe how they self-assemble, providing insights into the crystal structure and intermolecular forces that govern the solid-state organization. These predictions are invaluable for understanding polymorphism and for crystal engineering.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic properties of this compound, which can then be compared with experimental measurements to validate the computational models.

Time-Dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum. The calculations can identify the electronic transitions responsible for the observed absorption bands, correlating them to transitions between molecular orbitals (e.g., HOMO to LUMO). Similarly, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to assign the observed peaks to specific vibrational modes of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, aiding in the interpretation of experimental NMR data and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| UV-Vis | λmax (in vacuo) | 350 nm |

| IR | C=O stretch | 1720 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.5-8.5 ppm |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm |

Computational NMR Chemical Shift Predictions and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational means is a cornerstone of modern chemical analysis. For this compound, these predictions would rely on methods such as Density Functional Theory (DFT).

NMR Chemical Shift Predictions: The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, such as B3LYP with a basis set like 6-311G(d,p). Following this, NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO). The computed isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, ¹H and ¹³C NMR spectra are of primary interest. The chemical shifts of the aromatic protons and carbons of the fluoranthene core would be influenced by the electron-withdrawing nature of the two methyl dicarboxylate groups. Similarly, the chemical environments of the methyl protons and the carbonyl carbons of the ester groups would be distinct. Advanced computational frameworks can even account for solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net While specific experimental data for this compound is scarce in public literature, theoretical predictions provide a valuable hypothesis for its spectral characteristics.

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ) in ppm This table is a hypothetical representation of expected chemical shifts based on general principles of computational chemistry applied to similar structures. Actual values would require specific DFT calculations.

| Atom Type | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Carbons (C) | 120-140 |

| Carbonyl Carbons (C=O) | 165-175 |

| Methyl Carbons (-CH₃) | 50-60 |

| Aromatic Protons (Ar-H) | 7.5-9.0 |

Vibrational Frequencies: Theoretical vibrational analysis predicts the infrared (IR) spectrum of a molecule. After geometry optimization, a frequency calculation is performed. This not only confirms that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the frequencies and intensities of the fundamental vibrational modes. mdpi.com

For this compound, the predicted IR spectrum would exhibit characteristic bands. Key vibrations would include:

C-H stretching from the aromatic rings.

C=O stretching from the ester groups, typically appearing as a strong band.

C-O stretching from the ester linkage.

C=C stretching vibrations within the aromatic fluoranthene core.

CH₃ stretching and bending modes from the methyl groups.

Studies on other PAHs show that DFT calculations can accurately predict these frequencies, although computed values are often systematically higher than experimental ones due to the harmonic approximation. nih.govaip.org Scaling factors are frequently applied to improve the agreement with experimental data. Anharmonic calculations, while computationally more expensive, can provide even more accurate predictions. nih.govaip.org

Illustrative Predicted Vibrational Frequencies This table is a hypothetical representation of expected vibrational modes based on general principles of computational chemistry applied to similar structures. Actual values would require specific DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 |

| Carbonyl (C=O) Stretch | 1700-1730 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ester) | 1100-1300 |

Theoretical UV-Vis and Fluorescence Spectral Simulations

The electronic absorption and emission properties of this compound can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-visible range.

UV-Vis Absorption: The simulation of the UV-Vis spectrum involves calculating the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. researchgate.net The fluoranthene core is inherently fluorescent, and the positions of its characteristic π-π* transitions would be modulated by the dicarboxylate substituents. These electron-withdrawing groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted fluoranthene.

Computational protocols often compare different DFT functionals, such as B3LYP, CAM-B3LYP, and PBE0, to find the best agreement with experimental data where available. chemrxiv.org The inclusion of a solvent model is crucial, as solvent polarity can significantly influence the energies of the electronic states and thus the resulting spectra. rsc.org

Fluorescence Emission: To simulate fluorescence, the geometry of the molecule is first optimized in its first excited state (S₁). Then, the energy of the transition from this relaxed excited-state geometry back to the ground state is calculated. rsc.org The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. The inherent fluorescence of the fluoranthene system suggests that this compound would also be fluorescent, and TD-DFT calculations can predict the wavelength of maximum emission. The nature of the frontier molecular orbitals (HOMO and LUMO) involved in the S₀ → S₁ transition provides insight into the charge-transfer character of the excitation.

Illustrative Predicted Electronic Transition Data This table is a hypothetical representation of expected electronic transition properties based on general principles of computational chemistry applied to similar structures. Actual values would require specific TD-DFT calculations.

| Parameter | Predicted Value |

|---|---|

| Main Absorption Band (λmax, abs) | ~350-400 nm |

| Molar Absorptivity (ε) | High (typical for π-π* trans.) |

| Main Emission Band (λmax, em) | ~420-480 nm |

| Stokes Shift | ~70-80 nm |

Chemical Reactivity and Derivatization Pathways of Dimethyl Fluoranthene 3,9 Dicarboxylate

Regioselective Functionalization of the Fluoranthene (B47539) Core

The fluoranthene nucleus is a complex aromatic system with distinct electronic properties at its different positions. The introduction of two deactivating carboxylate groups at the 3 and 9 positions further modulates this reactivity, directing subsequent functionalization.

Electrophilic Aromatic Substitution Reactions

The ester groups, being electron-withdrawing, deactivate the fluoranthene core towards electrophilic aromatic substitution (EAS). jku.atbeilstein-journals.org This deactivation means that harsher reaction conditions are typically required compared to unsubstituted fluoranthene. The directing effect of these groups in EAS reactions, such as nitration and halogenation, is crucial for predicting the regioselectivity of product formation.

In general, electron-withdrawing groups on an aromatic ring direct incoming electrophiles to the meta positions relative to themselves. libretexts.orgyoutube.com For Dimethyl fluoranthene-3,9-dicarboxylate, this would suggest that electrophilic attack is most likely to occur at positions that are meta to both the 3- and 9-carboxylate (B11530827) groups. However, the complex nature of the fluoranthene system, with its fused benzene (B151609) and naphthalene (B1677914) units, can lead to exceptions to these general rules. researchgate.netmasterorganicchemistry.com The most reactive sites in unsubstituted fluoranthene for electrophilic attack are generally considered to be the 3 and 8 positions. With the 3 and 9 positions occupied and deactivated, the regioselectivity will be governed by the interplay of the electronic deactivation by the existing substituents and the inherent reactivity of the remaining positions on the fluoranthene core. nih.gov

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively reported in the literature, but predictions can be made based on the established principles of physical organic chemistry. For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) electrophile would be expected to add to the positions least deactivated by the ester groups. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions at the Fluoranthene Moiety

A more controlled and widely utilized method for the functionalization of the fluoranthene core involves palladium-catalyzed cross-coupling reactions. beilstein-journals.org These reactions typically start from a di-halogenated fluoranthene precursor, which can then be converted to this compound. The common cross-coupling reactions include the Suzuki, Stille, and Sonogashira reactions, which allow for the formation of new carbon-carbon bonds. researchgate.netnih.govsciencemadness.org

The synthesis of various substituted fluoranthenes has been achieved through tandem Suzuki-Miyaura coupling and intramolecular C–H arylation reactions, highlighting the utility of palladium catalysis in building the fluoranthene core itself. arkat-usa.orgchemicalforums.com For the derivatization of a pre-formed fluoranthene system, one would typically start with a dihalo-fluoranthene, such as a dibromo- or diiodo-fluoranthene at the 3 and 9 positions. These precursors can undergo cross-coupling with a variety of partners.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov For a dihalo-fluoranthene, a double Suzuki coupling can introduce two new aryl or vinyl groups.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the organic halide. researchgate.netnumberanalytics.comrasayanjournal.co.in This method is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.govresearchgate.netyoutube.comlibretexts.org A double Sonogashira coupling on a dihalo-fluoranthene would introduce two alkyne moieties, significantly extending the π-system.

Below is a representative table of conditions for these cross-coupling reactions, based on general procedures for PAHs.

Palladium-Catalyzed Cross-Coupling Reactions on Dihalo-Fluoranthene Precursors

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ or Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ or CsF | Toluene/H₂O or Dioxane | 80-110 | nih.gov |

| Stille | Pd(PPh₃)₄ | - | - | Toluene or DMF | 80-120 | researchgate.netsciencemadness.org |

| Sonogashira | PdCl₂(PPh₃)₂ | - | CuI (co-catalyst), Et₃N | THF or DMF | Room Temp to 60 | nih.govresearchgate.net |

Transformations of the Ester Moieties

The two methyl ester groups at the 3 and 9 positions are key reactive sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with different functionalities.

Hydrolysis and Transesterification Reactions

The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, fluoranthene-3,9-dicarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically an irreversible process. arkat-usa.org However, the hydrolysis of sterically hindered esters, such as those attached to a bulky PAH core, can be challenging and may require forcing conditions. sciencemadness.orgchemicalforums.com The use of phase-transfer catalysts or co-solvents can facilitate the hydrolysis of hydrophobic esters. sciencemadness.org

Transesterification, the exchange of the methyl group for a different alkyl or aryl group, can be achieved by reacting the diester with an excess of another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different ester functionalities, which can be used to tune the solubility and other physical properties of the molecule.

Hydrolysis and Transesterification of this compound (Illustrative Conditions)

| Reaction | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Basic Hydrolysis | NaOH or KOH | Methanol (B129727)/Water or THF/Water | Reflux | Fluoranthene-3,9-dicarboxylic acid | arkat-usa.orgchemicalforums.com |

| Acidic Hydrolysis | H₂SO₄ or HCl | Water/Dioxane | Reflux | Fluoranthene-3,9-dicarboxylic acid | nih.gov |

| Transesterification | Excess R-OH, Acid or Base catalyst | R-OH (as solvent) | Reflux | Dialkyl/diaryl fluoranthene-3,9-dicarboxylate | jku.at |

Reduction to Alcohol and Amide Formation

The ester functionalities can be reduced to the corresponding primary alcohols, yielding fluoranthene-3,9-dimethanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. youtube.commasterorganicchemistry.comlibretexts.orgresearchgate.netmdpi.comnih.govscience-revision.co.uk The resulting diol is a valuable intermediate for the synthesis of polyesters and other derivatives.

Amide formation can be achieved by reacting the diester with an amine. This reaction is often slow and may require high temperatures. A more common and efficient method for amide synthesis is to first hydrolyze the diester to the dicarboxylic acid, convert the acid to the corresponding diacyl chloride using a reagent like thionyl chloride (SOCl₂), and then react the diacyl chloride with an amine. libretexts.orgnih.govrsc.org This two-step process generally provides higher yields of the desired diamide. The direct conversion of dicarboxylic acids to diamides can also be facilitated by catalysts such as Nb₂O₅. chemrevise.org

Reduction and Amide Formation from this compound (Illustrative Pathways)

| Transformation | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Reduction to Diol | 1. LiAlH₄ 2. H₃O⁺ workup | THF or Diethyl ether | 0 °C to Reflux | Fluoranthene-3,9-dimethanol | masterorganicchemistry.comlibretexts.org |

| Amide Formation (Two-step) | 1. NaOH, H₂O/MeOH 2. SOCl₂ | - | Reflux | Fluoranthene-3,9-diacyl chloride | libretexts.orgnih.gov |

| R₂NH | DCM or Toluene | Room Temperature | Fluoranthene-3,9-dicarboxamide |

Exploration of Polymerization and Oligomerization Capabilities

This compound and its derivatives are promising monomers for the synthesis of novel polymers and oligomers with interesting optical and electronic properties. The rigid, planar structure of the fluoranthene core can impart high thermal stability and desirable photophysical characteristics to the resulting materials.

Polyesters: The diol derivative, fluoranthene-3,9-dimethanol, can be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. jku.at These polyesters would incorporate the fluoranthene unit into the polymer backbone, potentially leading to materials with high glass transition temperatures and fluorescence. nih.gov

Polyamides: Similarly, the dicarboxylic acid, fluoranthene-3,9-dicarboxylic acid, or its diacyl chloride can be polymerized with diamines to produce polyamides. libretexts.orgmasterorganicchemistry.comrsc.org Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. The incorporation of the fluoranthene moiety could lead to aramids with unique processing characteristics and photoluminescent properties.

The synthesis of these polymers would typically involve step-growth polymerization techniques. The properties of the resulting polymers, such as solubility, thermal stability, and photoluminescence, can be tuned by the choice of the co-monomer.

Theoretical Pathways for Condensation Polymerization Involving Dicarboxylic Acid Derivatives

Condensation polymerization is a standard method for synthesizing polymers from bifunctional monomers, proceeding with the elimination of a small molecule, such as water or methanol. For this compound, the most direct pathway to form polyesters would be through a transesterification reaction with a suitable diol.

This reaction would typically be carried out at high temperatures and under vacuum to drive the equilibrium towards the polymer by removing the methanol byproduct. A catalyst, often a metal salt such as zinc acetate (B1210297) or antimony trioxide, is generally required to achieve a high degree of polymerization.

Alternatively, this compound could be hydrolyzed to its corresponding dicarboxylic acid, fluoranthene-3,9-dicarboxylic acid. This diacid could then be polymerized with a diol via direct esterification or converted to a more reactive diacyl chloride. The diacyl chloride derivative would readily react with diols or diamines at lower temperatures to form polyesters or polyamides, respectively. This latter method often leads to higher molecular weight polymers under milder conditions.

A hypothetical polycondensation reaction is presented below:

Table 1: Hypothetical Polycondensation of a Fluoranthene-Based Monomer

| Reactant A | Reactant B | Polymer Type | Potential Properties |

|---|---|---|---|

| This compound | Ethylene Glycol | Polyester | High thermal stability, fluorescence |

Theoretical Incorporation into Main-Chain or Side-Chain Polymeric Structures

The linear and rigid nature of the fluoranthene-3,9-dicarboxylate unit makes it a prime candidate for incorporation into the main chain of a polymer. In a main-chain architecture, the fluoranthene units would be regularly spaced along the polymer backbone, linked by segments derived from the comonomer (e.g., a diol or diamine). This would be expected to result in polymers with high glass transition temperatures (Tg) and excellent thermal stability due to the rigidity of the aromatic backbone. The planarity of the fluoranthene system might also promote inter-chain packing, leading to semi-crystalline materials with good mechanical strength.

Incorporation into a side-chain architecture would involve chemically modifying the fluoranthene-3,9-dicarboxylate monomer to attach a polymerizable group, such as a vinyl or acrylic moiety. For example, the dicarboxylate could be reacted with a hydroxy-functionalized methacrylate, like 2-hydroxyethyl methacrylate, to produce a bis(methacrylate) monomer. This new monomer could then be polymerized via free-radical polymerization to create a polymer with fluoranthene units as pendant groups. Such side-chain polymers could exhibit interesting optical properties, such as fluorescence, originating from the fluoranthene chromophore, making them potentially useful in applications like organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed discussion available for the chemical compound “this compound” within the contexts requested in the outline. The conducted searches for its application in luminescent materials, its role in supramolecular chemistry, or its use as a precursor in polymer synthesis did not yield any specific findings.

Therefore, it is not possible to provide a detailed article on the following topics for this compound:

Application in Luminescent and Optoelectronic Materials: No studies were found detailing its development as a fluorescent dye or emitter in OLEDs, nor its integration into fluorescent sensors.

Role in Supramolecular Chemistry and Self-Assembly: There is no available research on its non-covalent interactions for crystal engineering or the formation of co-crystals and inclusion complexes.

Precursor in Advanced Polymer Synthesis: Information regarding its use as a monomer or precursor for advanced polymers is not present in the searched scientific literature.

Consequently, the generation of an article with the specified structure and content is not feasible due to the absence of published research on this particular compound.

Exploration of Dimethyl Fluoranthene 3,9 Dicarboxylate in Advanced Materials Science and Technology

Precursor in Advanced Polymer Synthesis

Synthesis of Polyesters and Polyimides with Unique Optical or Thermal Characteristics

The synthesis of polyesters and polyimides from aromatic dicarboxylic acid derivatives is a well-established methodology for creating high-performance polymers. ktu.eduacs.org Typically, this involves a polycondensation reaction where the dicarboxylate or its corresponding diacid/dianhydride is reacted with a suitable co-monomer, such as a diol or a diamine, often at elevated temperatures and under vacuum to drive the reaction to completion by removing the condensation by-product (e.g., methanol (B129727) or water). nih.gov

While direct studies on the polymerization of Dimethyl fluoranthene-3,9-dicarboxylate are not extensively documented, the behavior of analogous aromatic and polycyclic monomers provides a strong indication of the expected outcomes. For instance, polyesters synthesized from other rigid diacids, such as terephthalic acid or 2,6-naphthalenedicarboxylic acid, exhibit high melting points and glass transition temperatures (Tg). nih.gov The incorporation of the even more complex and rigid fluoranthene (B47539) unit is expected to further enhance these thermal properties. The resulting polymers would likely be semi-crystalline to amorphous, depending on the flexibility of the co-monomer and the regularity of the polymer chain.

The fluoranthene moiety is known for its inherent fluorescence under UV light. acs.org This property is often transferred to polymers incorporating this unit, leading to materials with intrinsic fluorescence. This could be advantageous for applications requiring optical brightening or for use in fluorescent sensors. For example, polymers containing pyrene (B120774) or anthracene (B1667546) dicarboxylic acids, which are also PAHs, are known to exhibit blue fluorescence. wikipedia.org It is highly probable that polyesters and polyimides derived from this compound would display similar photoluminescent behavior.

The introduction of bulky and rigid structures like fluoranthene into a polyimide backbone, often synthesized from a dianhydride and a diamine, is a common strategy to increase thermal stability and modify optical properties. researchgate.net Polyimides containing fused aromatic rings, such as naphthalene (B1677914) or perylene, are noted for their exceptional thermal resistance, with decomposition temperatures often exceeding 490°C. The incorporation of a fluoranthene dianhydride, derived from the dicarboxylate, would likely result in polyimides with similarly high thermal stability. Furthermore, the introduction of such large, non-planar groups can disrupt chain packing, which can enhance solubility and optical transparency in some cases.

Table 1: Projected Thermal and Optical Properties of Polymers Derived from Fluoranthene-3,9-dicarboxylate Precursors (Based on Analogous Systems)

| Polymer Type | Expected Glass Transition Temperature (Tg) | Expected Decomposition Temperature (Td) | Potential Optical Properties |

| Polyester | High (>200 °C) | High (>400 °C) | Intrinsic blue fluorescence, high refractive index |

| Polyimide | Very High (>270 °C) | Very High (>500 °C) | Potential for high optical transparency, fluorescence |

Polymer Design for Specific Mechanical or Barrier Properties

The mechanical properties of polymers are intrinsically linked to their molecular structure. The rigidity of the fluoranthene unit is expected to lead to polymers with high tensile strength and modulus. Aromatic polyesters and polyimides are known for their excellent mechanical performance, and the inclusion of the fluoranthene-3,9-dicarboxylate moiety would likely enhance these characteristics further. However, this increased rigidity can also lead to brittleness. To counteract this, a common strategy is to copolymerize the rigid monomer with a more flexible aliphatic diol or diamine. This allows for a tuning of the mechanical properties to achieve a desired balance of strength, modulus, and flexibility.

The dense packing of polymer chains facilitated by the planar aromatic structures can also lead to excellent barrier properties against gases and liquids. The incorporation of the fluoranthene unit is anticipated to reduce the free volume within the polymer matrix, thereby hindering the permeation of small molecules. This could be particularly useful in applications such as protective coatings and packaging materials where low permeability is a critical requirement. Research on polyimides containing other bulky, fused aromatic rings has demonstrated high gas permselectivity, a property that could potentially be realized in fluoranthene-based polymers.

Potential in Catalytic Systems and Surface Modification

Beyond polymer science, the unique electronic and structural characteristics of the fluoranthene system suggest its potential utility in catalysis and surface chemistry. The extended π-system of the fluoranthene core can interact with metal centers, and the dicarboxylate functional groups offer anchor points for building more complex structures or for attaching to surfaces.

Ligand Design for Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. The fluoranthene-3,9-dicarboxylate structure offers several features that could be exploited in ligand design. The ester functionalities could be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to chelate to metal centers. Alternatively, the ester groups could be converted to other functionalities, such as amides or phosphines, which are common coordinating groups in catalysis.

The rigid fluoranthene backbone would provide a well-defined spatial arrangement for the coordinating groups, which can be critical for achieving high stereoselectivity in asymmetric catalysis. The extended π-system of the fluoranthene could also participate in the catalytic cycle through electronic interactions with the metal center. While direct use of this compound as a ligand precursor is not widely reported, the synthesis of various fluoranthene derivatives via transition-metal-catalyzed reactions, such as Suzuki-Miyaura coupling, is known. researchgate.net This indicates that the fluoranthene core is stable under catalytic conditions and can be functionalized, which is a prerequisite for its development into a ligand scaffold. The electron-withdrawing or -donating nature of substituents on the fluoranthene ring can be used to tune the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal complex.

Surface Adsorption and Interface Chemistry Studies

The planar and aromatic nature of fluoranthene suggests that it would have a strong affinity for flat surfaces, particularly those of graphitic materials or certain metal oxides, through π-π stacking interactions. The carboxylate groups, which can be obtained by hydrolysis of the dimethyl ester, provide a means for covalent attachment to a variety of surfaces. This makes this compound a potentially interesting molecule for surface modification.

The adsorption of such molecules can be used to alter the surface properties of a material, for example, by making it more hydrophobic or by introducing specific functionalities. The fluorescent nature of the fluoranthene core could also be exploited to create surfaces with sensory capabilities, where a change in the fluorescence signal could indicate the binding of a target analyte. Studies on other fluoranthene derivatives have shown their potential as fluorescent chemosensors for the detection of nitroaromatic compounds, a principle that could be extended to surface-based sensing platforms. wikipedia.org The strong adsorption of fluoranthene to organic matter in soil and sediment is well-documented, underscoring its tendency to interact with surfaces. This inherent property could be harnessed in a controlled manner for applications in materials science, such as in the development of new stationary phases for chromatography or as components in organic electronic devices where the interface between different materials is critical.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing dimethyl fluoranthene-3,9-dicarboxylate with high regioselectivity?

- Methodological Answer : Optimize esterification conditions using fluoranthene dicarboxylic acid precursors. Employ catalysts like H₂SO₄ or DMAP for regioselective dimethylation. Microwave-assisted synthesis (80–120°C, 30–60 min) enhances reaction efficiency and reduces side products. Validate regiochemistry via ¹H/¹³C NMR and X-ray crystallography .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign aromatic proton signals (δ 7.5–8.5 ppm) and ester carbonyl peaks (δ 165–170 ppm) to confirm regiochemistry.

- X-ray Crystallography : Resolve fluoranthene core geometry and ester group orientation (e.g., dihedral angles between fused aromatic rings) .

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>98%) .

Q. How can solubility challenges in polar solvents be addressed during experimental workflows?

- Methodological Answer : Test co-solvent systems (e.g., DMSO/THF or acetone/methanol) to enhance solubility. For spectroscopic studies, dissolve the compound in deuterated DMSO-d₆ or CDCl₃ at 5–10 mM concentrations. For reactions, pre-dissolve in THF before adding to aqueous phases .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters for scaling up synthesis?

- Methodological Answer : Use a 2³ factorial design to evaluate temperature (X₁: 80–120°C), catalyst loading (X₂: 5–15 mol%), and solvent polarity (X₃: THF vs. DMF). Analyze main effects and interactions via ANOVA to identify critical variables. Prioritize factors with p-values <0.05 for process robustness .

Q. What computational strategies predict the compound’s reactivity in photochemical or catalytic applications?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict electron-deficient sites for electrophilic attacks .

- Reaction Path Simulations : Use COMSOL Multiphysics to model reaction kinetics under varying pressure/temperature conditions .

Q. How to resolve contradictions between spectroscopic data and crystallographic findings?

- Methodological Answer : Cross-validate NMR-derived bond lengths/angles with X-ray data. For discrepancies (e.g., ester group conformation), perform variable-temperature NMR to assess dynamic effects. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state vs. solution structures .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

- Methodological Answer : Employ centrifugal partition chromatography (CPC) with hexane/ethyl acetate/water (5:3:2) for high-resolution separation. For trace impurities, use size-exclusion chromatography (Sephadex LH-20) with methanol elution .

Data Analysis & Theoretical Frameworks

Q. How to design a theoretical framework for studying the compound’s electronic properties in optoelectronic applications?

- Methodological Answer : Combine time-dependent DFT (TD-DFT) with UV-Vis spectroscopy to correlate calculated excitation energies (e.g., π→π* transitions) with experimental absorbance peaks. Validate via cyclic voltammetry to determine HOMO/LUMO energy levels .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.